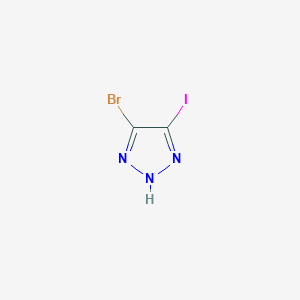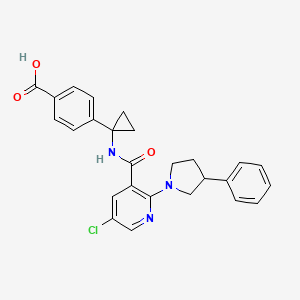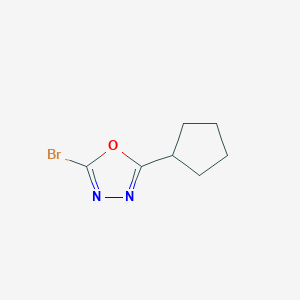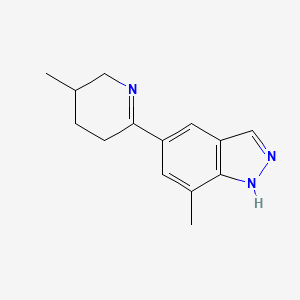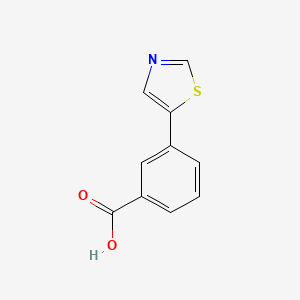
4-Methyl-6-(trifluoromethyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethyl group at the 6th position and a methyl group at the 4th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)nicotinonitrile typically involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under the action of a catalyst, such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide. The reaction temperature ranges from 50 to 100°C, and the reaction time is between 3 to 9 hours .
Industrial Production Methods
For industrial production, the synthesis process is optimized for high yield and ease of separation and purification. The raw materials used are cost-effective and readily available, making the process suitable for large-scale production .
化学反应分析
Types of Reactions
4-Methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
4-Methyl-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 4-Methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 6-Methyl-4-(trifluoromethyl)nicotinonitrile
- 4-(Trifluoromethyl)nicotinonitrile
Uniqueness
4-Methyl-6-(trifluoromethyl)nicotinonitrile is unique due to the specific positioning of the methyl and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
分子式 |
C8H5F3N2 |
|---|---|
分子量 |
186.13 g/mol |
IUPAC 名称 |
4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c1-5-2-7(8(9,10)11)13-4-6(5)3-12/h2,4H,1H3 |
InChI 键 |
CTWALGAAXJSBRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



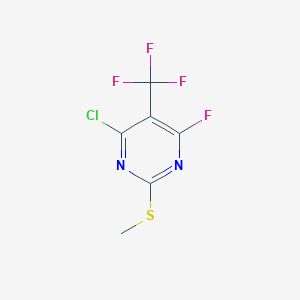
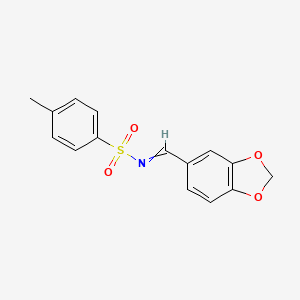
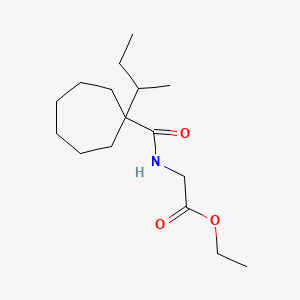
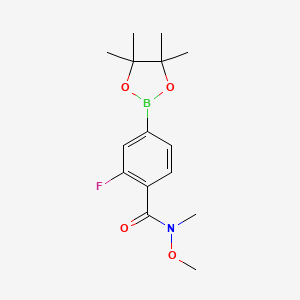

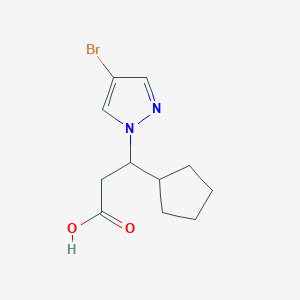
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
